2-Bromobenzene-1,3,5-tricarboxylic acid CAS number 13520-03-1
2-Bromobenzene-1,3,5-tricarboxylic acid CAS number 13520-03-1
An In-Depth Technical Guide to 2-Bromobenzene-1,3,5-tricarboxylic acid (CAS: 13520-03-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromobenzene-1,3,5-tricarboxylic acid, a key building block in the burgeoning field of materials science and supramolecular chemistry. With the CAS number 13520-03-1, this brominated derivative of trimesic acid is instrumental in the synthesis of advanced materials, most notably Metal-Organic Frameworks (MOFs). The strategic placement of a bromine atom on the aromatic ring, combined with the trifunctional carboxylic acid groups, offers a unique platform for creating highly porous and functionalized materials. These materials are of significant interest for a range of applications, including gas storage, heterogeneous catalysis, and as potential vehicles for drug delivery. This guide delves into the synthesis, characterization, and applications of this versatile compound, providing researchers with the foundational knowledge to harness its potential in their work.
Chemical Identity and Properties
| Property | Value |
| Chemical Name | 2-Bromobenzene-1,3,5-tricarboxylic acid |
| Synonyms | 2-Bromo-1,3,5-benzenetricarboxylic acid, H3BTC-Br |
| CAS Number | 13520-03-1[1] |
| Molecular Formula | C₉H₅BrO₆[1] |
| Molecular Weight | 289.04 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥97% |
| Storage | Store at room temperature in a dry, well-ventilated place. |
The Strategic Importance of 2-Bromobenzene-1,3,5-tricarboxylic Acid in Materials Design
2-Bromobenzene-1,3,5-tricarboxylic acid serves as a trifunctional linker, a critical component in the construction of Metal-Organic Frameworks (MOFs). The three carboxylate groups readily coordinate with metal ions or clusters, forming robust and porous three-dimensional structures.[1] The defining feature of this linker is the presence of a bromine atom on the aromatic ring. This bromine atom is not merely a structural element; it is a reactive handle that opens up a world of possibilities for post-synthetic modification (PSM).[1] PSM allows for the covalent modification of the MOF after its initial synthesis, enabling the introduction of new functionalities and the fine-tuning of the material's properties for specific applications.[1]
The ability to perform cross-coupling reactions on the bromo-functionalized linker is a key advantage.[1] This allows for the introduction of a wide array of chemical moieties, transforming a simple MOF into a sophisticated, multifunctional material. For drug development professionals, this is particularly significant as it offers a pathway to attach targeting ligands, therapeutic agents, or imaging probes to the MOF structure, paving the way for advanced drug delivery systems.
Synthesis of 2-Bromobenzene-1,3,5-tricarboxylic Acid
The synthesis of 2-Bromobenzene-1,3,5-tricarboxylic acid presents a unique challenge due to the strong electron-withdrawing nature of the three carboxylic acid groups, which deactivate the aromatic ring towards electrophilic substitution.[1] Consequently, direct bromination of benzene-1,3,5-tricarboxylic acid (trimesic acid) is often inefficient.[1] To overcome this, two primary synthetic routes have been established.
Two-Step Synthesis via Esterification and Bromination
This is the most commonly employed method, involving the protection of the deactivating carboxylic acid groups as esters, followed by bromination and subsequent deprotection.[1]
Caption: Two-step synthesis of the target compound.
Experimental Protocol:
Step 1: Esterification of Trimesic Acid
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In a round-bottom flask, suspend benzene-1,3,5-tricarboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture for 12-24 hours until the starting material has completely dissolved and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the trimethyl ester.
Step 2: Bromination of the Trimethyl Ester
-
Dissolve the trimethyl ester in a suitable solvent such as dichloromethane or carbon tetrachloride.
-
Add a Lewis acid catalyst, for example, anhydrous iron(III) bromide.
-
Slowly add a stoichiometric amount of bromine, typically dissolved in the same solvent, to the reaction mixture at room temperature.
-
Stir the reaction for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a reducing agent solution, such as aqueous sodium thiosulfate, to consume any excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude trimethyl 2-bromobenzene-1,3,5-tricarboxylate.
Step 3: Hydrolysis of the Brominated Ester
-
The crude brominated ester can be hydrolyzed using either acidic or basic conditions.
-
Acid-catalyzed hydrolysis: Reflux the ester in an aqueous solution of a strong acid like hydrochloric acid for 6-12 hours.[2]
-
Base-catalyzed saponification: Stir the ester in an aqueous solution of a strong base such as sodium hydroxide at room temperature or with gentle heating.[2] Following saponification, the reaction mixture must be acidified with a strong acid to protonate the carboxylate salts and precipitate the final product.[2]
-
Collect the precipitated 2-Bromobenzene-1,3,5-tricarboxylic acid by filtration, wash with cold water, and dry under vacuum.
Alternative Route: Oxidation of 2-Bromo-1,3,5-trimethylbenzene
An alternative approach involves the oxidation of a pre-brominated and more activated precursor, 2-bromo-1,3,5-trimethylbenzene (bromomesitylene).[2] The electron-donating methyl groups facilitate the initial bromination, and their subsequent oxidation yields the desired tricarboxylic acid.
Caption: Alternative synthesis via oxidation.
This method avoids the protection-deprotection sequence but requires a readily available starting material and harsh oxidizing conditions.
Characterization and Analytical Profile
Thorough characterization is essential to confirm the identity and purity of 2-Bromobenzene-1,3,5-tricarboxylic acid. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR:
-
Aromatic Protons: A singlet is expected for the two equivalent aromatic protons. Due to the deshielding effects of the bromine and three carboxylic acid groups, this signal will appear downfield, typically in the range of 8.0-8.5 ppm.[2]
-
Carboxylic Acid Protons: A broad singlet, characteristic of acidic protons, is anticipated significantly downfield, generally between 12.0 and 14.0 ppm.[2] The broadness is due to hydrogen bonding and chemical exchange.
-
Integration: The ratio of the integrals of the aromatic to carboxylic acid protons should be 2:3.[2]
¹³C NMR:
-
Aromatic Carbons: Signals for the six aromatic carbons are expected. The carbon attached to the bromine atom will be significantly shifted.
-
Carboxylic Acid Carbons: The carbons of the three carboxylic acid groups will resonate at the downfield end of the spectrum, typically in the range of 160-175 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present.
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O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid groups involved in hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band corresponding to the C=O stretching of the carboxylic acid groups should appear around 1700-1730 cm⁻¹.
-
C=C Stretch: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of approximately equal intensity separated by 2 m/z units for the molecular ion.
Crystallography
The single-crystal X-ray structure of 2-bromobenzene-1,3,5-tricarboxylic acid has been reported.[2] It crystallizes as a 1:1 inclusion compound with water, forming a layered structure.[2] The bromine substitution forces one of the carboxylic acid groups out of the mean plane of the molecule, which disrupts the typical "chicken-wire" hydrogen-bonding network observed in the parent trimesic acid.[2]
Applications in Research and Development
The primary application of 2-Bromobenzene-1,3,5-tricarboxylic acid is as a functional linker in the synthesis of Metal-Organic Frameworks (MOFs).[1]
Functionalized Metal-Organic Frameworks (MOFs)
The bromo-functionalized linker allows for the synthesis of MOFs with tunable properties. The bromine atom can serve as a reactive site for post-synthetic modification (PSM) through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide range of functional groups, including but not limited to:
-
Amines
-
Alcohols
-
Alkynes
-
Other aromatic groups
This functionalization can be used to alter the MOF's pore size, surface chemistry, and overall properties, tailoring it for specific applications.
Caption: From linker to functional MOF and its applications.
Catalysis
The functionalized pores of MOFs derived from this linker can be designed to act as active sites for heterogeneous catalysis. The introduction of specific functional groups can create catalytic centers for a variety of organic transformations. For example, related benzenetricarboxylic acid structures have been used to create recoverable nanocatalysts.[1]
Gas Storage and Separation
The high porosity and tunable pore chemistry of MOFs make them promising materials for the storage and separation of gases such as hydrogen, carbon dioxide, and methane. The functional groups within the pores can be chosen to have specific affinities for certain gas molecules, enhancing selectivity.
Drug Delivery
For drug development professionals, the use of this linker in MOFs offers a versatile platform for creating advanced drug delivery systems. The high porosity allows for the encapsulation of large quantities of therapeutic agents. Furthermore, the ability to functionalize the MOF via post-synthetic modification provides a means to:
-
Improve biocompatibility: By attaching biocompatible polymers like polyethylene glycol (PEG).
-
Enable targeted delivery: By conjugating targeting ligands such as antibodies or peptides that recognize specific cell surface receptors.
-
Control drug release: By designing linkers that are cleaved under specific physiological conditions (e.g., pH, enzyme concentration).
The inherent biodegradability of many MOFs, particularly those based on biologically compatible metals and linkers, is an additional advantage for drug delivery applications.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly closed container in a dry and cool place.
Reagents used in synthesis:
-
Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.
-
Strong Acids and Bases: Corrosive. Handle with appropriate PPE.
Always consult the specific SDS for all reagents used in the synthesis and handling of this compound.
Conclusion
2-Bromobenzene-1,3,5-tricarboxylic acid is a highly valuable and versatile building block for the synthesis of advanced functional materials. Its unique combination of a trifunctional coordinating core and a reactive bromine handle makes it an ideal linker for the construction of customizable Metal-Organic Frameworks. For researchers and scientists in materials science and drug development, this compound offers a powerful tool for designing materials with tailored properties for a wide range of applications, from catalysis and gas storage to sophisticated drug delivery systems. As research in this area continues to expand, the importance of 2-Bromobenzene-1,3,5-tricarboxylic acid as a foundational component for innovation is set to grow.
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